cis-2,6-Dimethyloxan-4-one

説明

Contextualization within Oxane Chemistry and Cyclic Ketones

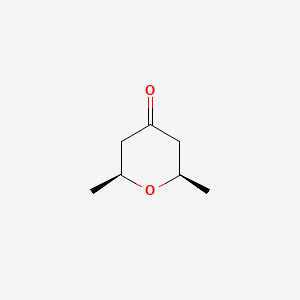

Cis-2,6-Dimethyloxan-4-one is structurally characterized by a six-membered ring composed of five carbon atoms and one oxygen atom, the fundamental structure of oxane, which is also known by its IUPAC preferred name, tetrahydropyran (B127337). wikipedia.org The presence of a carbonyl group (C=O) at the 4-position classifies it as a ketone, specifically a cyclic ketone. ebsco.com The defining features of this compound are the two methyl groups attached to the carbon atoms at positions 2 and 6 of the oxane ring. cymitquimica.com The "cis" designation specifies the stereochemical relationship of these two methyl groups, indicating they are on the same side of the ring.

The chemistry of oxanes is significant, with the tetrahydropyran ring system being a core component of various natural products, including pyranose sugars like glucose. wikipedia.org Cyclic ketones, in general, are a versatile class of organic compounds that serve as important intermediates in numerous synthetic pathways. ebsco.com The combination of the oxane ring and the ketone functional group in this compound provides a unique scaffold for further chemical modifications and applications.

Significance in Contemporary Chemical Research

While this compound itself may not be as widely studied as some other complex molecules, its structural motif is of considerable interest in synthetic and medicinal chemistry. Substituted oxane rings are key components in the total synthesis of complex natural products. For instance, the synthesis of the C3–C15 bis-oxane segment of the phorboxazoles, compounds with potent biological activity, highlights the importance of controlling stereochemistry in oxane ring systems. marquette.edu

The synthesis of cis-2,6-disubstituted tetrahydropyran-4-one rings has been a subject of methodological development, indicating the utility of this core structure as a building block in organic synthesis. molaid.com The reactivity of the ketone group allows for a variety of chemical transformations, such as reduction to an alcohol or conversion to other functional groups, making it a valuable intermediate.

Overview of Isomeric Forms and Stereochemical Considerations

Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is crucial to understanding the properties and reactivity of this compound. solubilityofthings.com

cis- and trans- Stereoisomerism in Oxane Ring Systems

The oxane ring in this compound typically adopts a chair conformation to minimize steric strain. The substituents on the ring can be in either axial or equatorial positions. The terms "cis" and "trans" describe the relative orientation of substituents on the ring. In the case of this compound, the two methyl groups are on the same face of the ring. This is in contrast to its diastereomer, trans-2,6-Dimethyloxan-4-one, where the methyl groups are on opposite faces. solubilityofthings.com This difference in spatial arrangement leads to distinct physical and chemical properties for the cis and trans isomers.

The stability of the chair conformation and the preference for substituents to occupy the equatorial position to minimize steric interactions are fundamental concepts in understanding the behavior of these isomers.

Enantiomeric Considerations in this compound Derivatives

Due to the presence of chiral centers at positions 2 and 6, this compound is a chiral molecule and can exist as a pair of enantiomers: (2R,6S)-2,6-Dimethyloxan-4-one and (2S,6R)-2,6-Dimethyloxan-4-one. These enantiomers are non-superimposable mirror images of each other.

The synthesis of specific enantiomers of substituted oxanes is a significant challenge and a key focus in asymmetric synthesis. The biological activity of chiral molecules often depends on their specific enantiomeric form, as they interact differently with chiral biological receptors and enzymes. This is particularly relevant in the development of pharmaceuticals, where one enantiomer may have the desired therapeutic effect while the other may be inactive or even harmful. The development of stereoselective synthetic methods is therefore of paramount importance in research involving chiral oxane derivatives.

Chemical and Physical Properties

Below is a table summarizing some of the key chemical and physical properties of 2,6-Dimethyloxan-4-one.

| Property | Value |

| Molecular Formula | C7H12O2 |

| Molecular Weight | 128.17 g/mol |

| IUPAC Name | 2,6-dimethyloxan-4-one |

| CAS Number | 1073-79-6 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Appearance | Combustible liquid |

| Data sourced from PubChem CID 70626 nih.gov |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(2R,6S)-2,6-dimethyloxan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-5-3-7(8)4-6(2)9-5/h5-6H,3-4H2,1-2H3/t5-,6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZXBJPDVINOGBR-OLQVQODUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)CC(O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC(=O)C[C@@H](O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14505-80-7 | |

| Record name | (2R,6S)-2,6-dimethyloxan-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Cis 2,6 Dimethyloxan 4 One and Its Derivatives

Established Synthetic Pathways

Traditional methods for creating cis-2,6-Dimethyloxan-4-one often utilize foundational organic reactions to build the basic oxane structure. While effective, these methods may not always offer the high degree of stereoselectivity seen in more modern techniques.

Condensation Reactions for Oxane Ring Formation

Condensation reactions are a fundamental approach for forming the oxane ring. This typically involves an intramolecular reaction where a single molecule folds and joins to form a ring, often with the loss of a small molecule like water. For instance, an aldol (B89426) condensation can be used to cyclize a linear precursor containing specific functional groups to form the six-membered ring. The stereochemical outcome, yielding either the cis or trans isomer, is heavily influenced by reaction conditions such as the choice of catalyst and solvent.

Cyclization Techniques from Acyclic Precursors

The construction of the cis-2,6-dimethyloxane framework often starts with acyclic (non-cyclic) precursors. A common strategy is the intramolecular cyclization of a molecule containing hydroxyl groups, which can be prompted to form the tetrahydropyran (B127337) ring under acidic conditions. The stereochemistry of the starting acyclic material is critical for achieving the desired cis configuration in the final product.

Application of Grignard Reagents in Synthesis

Grignard reagents are versatile tools in organic synthesis, often used in the initial steps to build the carbon skeleton of the acyclic precursor. For example, reacting a Grignard reagent with a lactone can produce a diol, which can then be cyclized to form the oxane ring. While Grignard reagents allow for the introduction of various chemical groups, controlling the stereochemistry during their addition can be challenging.

Advanced and Stereoselective Synthesis

The need for enantiomerically pure compounds has spurred the development of advanced, highly stereoselective synthetic methods. These approaches aim to control the precise three-dimensional arrangement of atoms during the formation of the oxane ring.

Asymmetric Synthesis Approaches for Chiral Oxanes

Asymmetric synthesis is a powerful strategy for constructing chiral oxanes. These methods use chiral auxiliaries, catalysts, or reagents to influence the stereochemical outcome of the reaction, allowing for the production of specific stereoisomers.

A primary goal in the synthesis of substituted oxanes is to achieve high levels of both enantioselectivity (control of chirality) and diastereoselectivity (control of the relative arrangement of stereocenters). Modern strategies often combine different techniques to control the stereochemical outcome. For instance, asymmetric catalysis can establish a key stereocenter in an acyclic precursor, which then directs the stereochemistry of subsequent steps.

Organocatalysis, using small organic molecules as catalysts, has been successfully employed in asymmetric reactions to build key fragments of the acyclic precursors with high enantioselectivity. Another powerful approach is the use of transition metal-catalyzed reactions. For example, asymmetric hydrogenation can establish the desired stereochemistry at one of the stereocenters, leading to a chiral diol that can be cyclized to the cis-oxane. The development of catalyst-controlled methods has even made it possible to reverse the inherent diastereoselectivity of a reaction to favor the formation of the less stable cis isomer.

Table 1: Overview of Stereoselective Synthetic Methods

| Method | Key Transformation | Catalyst/Reagent Example | Typical Diastereoselectivity (cis:trans) | Typical Enantioselectivity (% ee) |

|---|---|---|---|---|

| Asymmetric Pyran Annulation | Convergent union of two different aldehydes | Chiral BITIP catalyst | High cis selectivity | High |

| Hetero-Diels-Alder Reaction | [4+2] cycloaddition | (R)-BINOL-Ti(OiPr)4 complex | - | Up to 99% |

| Intramolecular Mitsunobu Reaction | Cyclization of a hydroxy ketone | PPh3, DEAD | Predominantly cis | High |

| Silyl-Prins Cyclization | Cyclization of vinylsilyl alcohols with aldehydes | Lewis Acid | Good cis selectivity | - |

Chiral Catalysis in Oxane Synthesis

The development of chiral catalysts is central to the asymmetric synthesis of oxane derivatives, enabling the selective production of a specific enantiomer. nih.gov Asymmetric synthesis is crucial in medicinal chemistry, where the chirality of a molecule can significantly impact its pharmacological activity. nih.gov The goal of chiral catalysis in this context is to create a well-defined chiral environment that directs the formation of the desired stereoisomer of 2,6-dimethyloxan-4-one.

Strategies for designing heterogeneous asymmetric catalysts, which can be adapted for oxane synthesis, include the use of:

Chiral surfaces

Chiral modifiers

Grafted chiral complexes

Spatial confinement techniques nih.gov

These approaches aim to replicate the precise chiral environments of homogeneous catalysts while offering the benefits of stability and reusability inherent to heterogeneous systems. nih.gov For instance, immobilizing a catalytically active metal onto an inherently chiral surface can enhance catalytic activity and ensure the effective transfer of chiral information to the substrate. nih.gov

In the synthesis of complex molecules containing oxane rings, organocatalysis has emerged as a powerful tool. For example, the stereoselective synthesis of chiral dihydropyrano[2,3-c]pyrazoles can be achieved through domino-type Michael addition reactions using quinine/squaramide-based acid-base bifunctional organocatalysts. metu.edu.tr This highlights the potential for organocatalytic methods to control the stereochemistry in the synthesis of substituted oxanes.

Enantioselective Desymmetrization of Prochiral Oxetanes and Related Heterocycles

Enantioselective desymmetrization of prochiral oxetanes presents a powerful strategy for constructing chiral molecules with molecular complexity. nih.govresearchgate.net This method takes advantage of the ring strain in oxetanes to drive reactions that form chiral alcohols and ethers. nih.govresearchgate.net The desymmetrization can be achieved using various catalytic systems, including transition metals, Lewis acids, and Brønsted acids. nih.govresearchgate.net

Chiral phosphoric acids (CPAs) have proven to be particularly effective catalysts for the enantioselective desymmetrization of 3-substituted oxetanes. organic-chemistry.org This approach has been successfully applied to the synthesis of chiral 3,4-dihydro-2H-1,4-benzoxazines with high yields and excellent enantioselectivity. organic-chemistry.org Mechanistic studies, supported by density functional theory (DFT) calculations, suggest that CPA catalysis facilitates a selective intramolecular nucleophilic ring-opening of the oxetane (B1205548). organic-chemistry.org

The versatility of this strategy is demonstrated by its broad substrate scope, accommodating a variety of substituents on both the oxetane and the nucleophile. organic-chemistry.org Furthermore, this method has been applied to the formal synthesis of bioactive compounds, underscoring its potential in pharmaceutical development. organic-chemistry.org

A similar strategy involving chiral Brønsted acid catalysis can be used for the asymmetric synthesis of chiral tetrahydrothiophenes and tetrahydroselenophenes through the desymmetrization of oxetanes bearing internal sulfur or selenium nucleophiles. nsf.gov This process efficiently generates all-carbon quaternary stereocenters with high enantioselectivities. nsf.gov

| Catalyst Type | Application | Key Features |

| Chiral Phosphoric Acid (CPA) | Enantioselective desymmetrization of 3-substituted oxetanes | High yields, excellent enantioselectivity, broad substrate scope, transition-metal-free. organic-chemistry.org |

| Chiral Brønsted Acid | Asymmetric synthesis of chiral tetrahydrothiophenes and tetrahydroselenophenes | Efficient generation of all-carbon quaternary stereocenters, high enantioselectivities. nsf.gov |

| Transition Metals, Lewis Acids | Desymmetrization of prochiral oxetanes | Offers diverse strategies for constructing molecular complexity. nih.govresearchgate.net |

Strategies for cis-Stereoselectivity

Achieving a cis-2,6-disubstituted pattern is a common challenge in the synthesis of tetrahydropyran rings. Various stereoselective strategies have been developed to address this.

One effective method involves a gold-catalyzed Meyer–Schuster rearrangement/hydration/oxa-Michael addition sequence starting from bis-propargylic alcohols. mdpi.com This reaction proceeds through a 2,6-disubstituted tetrahydropyran intermediate and ultimately yields the cis-2,6-disubstituted tetrahydropyran as the sole product, indicating that a ring-opening and re-cyclization process occurs to favor the thermodynamically more stable cis isomer. mdpi.com

Another approach is the diastereoselective synthesis of cis-2,6-disubstituted dihydropyrans through a silyl-Prins cyclization of vinylsilyl alcohols. uva.es This one-pot sequential reaction provides moderate to good yields of the cis products. Computational studies have been used to support the proposed reaction mechanism. uva.es

The synthesis of 2,6-disubstituted dihydropyranones has also been achieved using a three-component dithiane linchpin coupling strategy. nih.gov This method offers flexibility in the substituents at the 2 and 6 positions by simply changing the order of epoxide addition in the coupling step. nih.gov Furthermore, organocatalytic aza-Michael reactions have been employed for the stereoselective synthesis of both 2,6-cis- and 2,6-trans-piperidines, a strategy that could be adapted for the synthesis of oxane analogues. nih.gov

Elevated pressure hydrogenation has also been utilized in the diastereoselective synthesis of cis-2,6-disubstituted perhydro-4-pyranones, starting from a Mg diacetonedicarboxylate complex. researchgate.net Additionally, the stereoselective synthesis of trans-2,6-disubstituted 3-methylidenetetrahydropyran-4-ones has been reported, utilizing a Horner–Wadsworth–Emmons reaction for the introduction of the methylidene group. nih.gov The key intermediates, 3-diethoxyphosphoryltetrahydropyran-4-ones, were prepared through a highly stereoselective addition of Gilman or Grignard reagents to 3-diethoxyphosphoryldihydropyran-4-ones, which proceeded via an axial attack of the nucleophile. nih.gov

Green Chemistry Principles in Oxane Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for oxane derivatives, aiming to reduce the environmental impact of chemical processes. cmu.eduacs.org These principles advocate for the prevention of waste, maximization of atom economy, use of less hazardous chemical syntheses, and the design of energy-efficient processes. acs.orgnih.gov

Key green chemistry principles relevant to the synthesis of this compound include:

Prevention : It is better to prevent waste than to treat or clean up waste after it has been created. acs.orgnih.gov

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.orggreenchemistry-toolkit.org

Less Hazardous Chemical Syntheses : Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. acs.org

Safer Solvents and Auxiliaries : The use of auxiliary substances (e.g., solvents, separation agents) should be made unnecessary wherever possible and innocuous when used. acs.org

Design for Energy Efficiency : Energy requirements for chemical processes should be recognized for their environmental and economic impacts and should be minimized. acs.org

Use of Renewable Feedstocks : A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. acs.org

Reduce Derivatives : Unnecessary derivatization (use of blocking groups, protection/deprotection, temporary modification of physical/chemical processes) should be minimized or avoided if possible because such steps require additional reagents and can generate waste. nih.gov

Catalysis : Catalytic reagents (as selective as possible) are superior to stoichiometric reagents. nih.govgreenchemistry-toolkit.org

In the context of oxane synthesis, this translates to favoring catalytic reactions, using environmentally benign solvents, and designing one-pot or multicomponent reactions to reduce the number of synthetic steps and purification procedures. nih.govresearchgate.net For example, an efficient and sustainable synthesis of nih.govorganic-chemistry.orgoxazine derivatives has been achieved through a one-pot, multicomponent condensation in an aqueous hydrotropic solution, which is non-toxic, reusable, and inexpensive. researchgate.net

Purification and Isolation Techniques

The purification and isolation of this compound, particularly the separation of its stereoisomers, are critical steps in its synthesis. Chromatographic and crystallization methods are commonly employed for this purpose.

Chromatographic Separation of Stereoisomers

Chromatographic techniques are powerful tools for the separation of stereoisomers. Gas chromatography, particularly with chiral stationary phases, is effective for the enantioseparation of unfunctionalized chiral hydrocarbons and can be applied to cyclic ethers. researchgate.net For instance, analytical gas-chromatographic stereoisomeric separation of dimethylcyclohexanes has been achieved using a fused-silica capillary column coated with Chirasil-Dex. researchgate.net

Cation-exchange chromatography has also been successfully used to separate stereoisomers of polymetallic complexes. researchgate.net This technique, using a support like SP Sephadex C-25, can resolve both diastereomers and enantiomers. researchgate.net The separation can be influenced by the choice of eluent, its concentration, and the temperature. researchgate.net While this example is from inorganic chemistry, the principles of using a chiral support or a chiral eluent to achieve separation are broadly applicable.

Crystallization-Based Purification

Crystallization is a widely used technique for the purification of solid compounds. For compounds that are liquid at room temperature, crystallization can be induced by lowering the temperature. A method for purifying 1,4-dioxan-2-one, a related cyclic ether, involves dissolving the crude product in an aliphatic ester solvent and then cooling the solution to below -10°C to induce crystallization. google.com

The efficiency of the crystallization process can be enhanced by seeding the solution with pure crystals of the target compound. google.com This can accelerate the formation of crystals and improve the yield and purity of the isolated product. The process typically involves dissolving the crude material, cooling the solution to induce crystallization, maintaining the low temperature to allow for crystal growth, and finally filtering to recover the purified crystalline solid. google.com

For the purification of proteins, which are complex chiral molecules, crystallization is a key step for structural analysis by X-ray crystallography. researchgate.net While the specifics are different, the underlying principle of forming a highly ordered crystal lattice to exclude impurities is the same.

Conformational Analysis and Dynamics

Theoretical and Computational Approaches to Oxane Ring Conformation

Computational chemistry provides powerful tools for investigating the geometries, energies, and dynamic processes of molecules like cis-2,6-dimethyloxan-4-one. These theoretical methods offer insights that can be difficult to obtain through experimental means alone.

Molecular modeling and quantum chemical calculations are instrumental in mapping the potential energy surface of oxane derivatives. Methods such as Density Functional Theory (DFT) and high-accuracy composite methods like Gaussian-2 (G2) are employed to determine the structures and relative energies of various conformers. wiley-vch.de DFT functionals, particularly those including dispersion corrections, and MP2-based methods have been shown to perform well in modeling furanoside ring conformations, a related five-membered oxygen-containing ring system, suggesting their applicability to oxanes. frontiersin.org

For the parent oxane ring, computational studies have rigorously described the geometries and energies of its conformers. wiley-vch.de These calculations identify the chair conformation as the global minimum on the potential energy surface, significantly more stable than boat or twist-boat forms. The application of these methods to this compound would involve placing the methyl groups in a cis-diequatorial arrangement on the chair framework, which is expected to be the most stable conformation to minimize steric interactions. The carbonyl group at the 4-position flattens the ring slightly in that region.

Table 1: Calculated Relative Energies of Oxane Conformers

| Conformer | Method | Relative Energy (kcal/mol) |

| Chair | G2 | 0.00 |

| Twist-Boat | G2 | 5.8 |

| Boat | G2 | 6.4 |

| Inversion TS | G2 | 10.9 |

This table presents data for the unsubstituted oxane ring, illustrating the significant energy preference for the chair conformation. The presence of substituents on this compound would modify these values, but the general stability trend is expected to hold.

The oxane ring is not static; it undergoes a dynamic process known as chair-chair interconversion or ring inversion. youtube.comyoutube.com This process involves flipping from one chair conformation to another, causing any axial substituents to become equatorial and vice versa. youtube.comyoutube.com For this compound, the diequatorial conformer is significantly more stable than the diaxial, so the equilibrium lies heavily on the side of the diequatorial form.

The inversion pathway proceeds through several higher-energy intermediates and transition states. scielo.org.mx Starting from a chair conformation, the ring passes through a high-energy half-chair transition state to reach a twist-boat intermediate. youtube.com This twist-boat can then interconvert with other twist-boat forms through a boat transition state in a process called topomerization. scielo.org.mx The entire inversion process allows the exchange between a chair conformer and a twisted boat, passing through a transition state where five atoms are nearly planar. scielo.org.mx The highest energy barrier in this process corresponds to the transition state leading from the chair to the twist-boat, which for unsubstituted oxane is calculated to be around 10 kcal/mol. scielo.org.mx

Substituents on a heterocyclic ring have a profound effect on its conformational preferences and the degree of ring puckering. acs.org The size and functionality of substituents are key factors in determining the molecule's final geometry. nih.gov In this compound, the two methyl groups strongly prefer to occupy equatorial positions to avoid destabilizing 1,3-diaxial interactions that would occur in a diaxial conformation. spcmc.ac.in This preference effectively "locks" the ring in the diequatorial chair conformation.

Experimental Conformational Studies

Experimental techniques provide physical evidence to validate and complement computational findings regarding molecular conformation and dynamics.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the conformational analysis of cyclic molecules in solution. frontiersin.orgauremn.org.brnih.gov Proton (¹H) NMR is particularly useful. The coupling constants (J-values) between adjacent protons are dependent on the dihedral angle between them, as described by the Karplus equation. By measuring these coupling constants, one can deduce the preferred conformation of the ring. For this compound in its diequatorial chair conformation, large coupling constants would be expected between axial-axial protons, while smaller values would be observed for axial-equatorial and equatorial-equatorial couplings.

Variable-temperature NMR can be used to study dynamic processes like ring inversion. vu.nl At low temperatures, where the inversion is slow on the NMR timescale, separate signals for axial and equatorial protons can be observed. As the temperature increases, the rate of inversion increases, leading to broadening of the signals and their eventual coalescence into a time-averaged spectrum. vu.nl

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. nih.govarxiv.org Since this compound is a meso compound (it has a plane of symmetry and is achiral), it will not exhibit a CD spectrum. However, for chiral derivatives of oxanone, CD spectroscopy can provide valuable information about the absolute configuration and the conformational preferences of the molecule in solution. arxiv.org The sign and intensity of the Cotton effects in a CD spectrum are highly sensitive to the three-dimensional arrangement of atoms.

The stereochemical relationship between substituents at the C2 and C6 positions of the oxane ring is crucial, leading to either cis or trans diastereomers. In this compound, both methyl groups are on the same face of the ring, allowing for a stable diequatorial conformation. In the corresponding trans isomer, one methyl group must be axial while the other is equatorial. Due to the steric strain of an axial methyl group, the cis isomer is generally the thermodynamically more stable product.

The synthesis of 2,6-disubstituted tetrahydropyrans can be controlled to favor either the cis or trans isomer. nih.gov The stereochemical outcome often depends on whether the reaction is under kinetic or thermodynamic control. nih.gov For example, certain cyclization reactions proceed via a chair-like transition state with bulky substituents adopting an equatorial-like orientation, leading preferentially to the cis product. nih.gov Conversely, other conditions might favor the formation of a trans isomer. nih.gov The ability to selectively synthesize one diastereomer over the other is critical in many applications. researchgate.netmdpi.commdpi.com

Table 2: Stereochemical Control in Tetrahydropyran (B127337) Synthesis

| Reaction Type | Conditions | Predominant Isomer | Rationale |

| Thioester Oxy-Michael | Trifluoroacetic Acid | 2,6-cis | Chair-like transition state nih.gov |

| Thioester Oxy-Michael | TBAF-mediated | 2,6-trans | Boat-like transition state nih.gov |

| Silyl-Prins Cyclization | TMSOTf, -78°C | 2,6-cis | Chair-like transition state with equatorial groups nih.govmdpi.com |

| Oxocarbenium Ion Cyclization | Lewis Acid | 2,6-trans | Axial addition to intermediate nih.gov |

This table summarizes findings for the synthesis of various 2,6-disubstituted tetrahydropyrans, illustrating how reaction conditions can dictate the cis/trans stereochemical outcome.

Investigation of 1,3-Diaxial Interactions in Dimethylated Cyclic Systems

The conformational preference of substituted cyclic systems, such as this compound, is significantly influenced by steric interactions, particularly 1,3-diaxial interactions. These interactions arise from the close proximity of axial substituents on a cyclohexane (B81311) or related heterocyclic ring. In the chair conformation, an axial substituent on carbon 1 experiences steric strain with axial hydrogens or other substituents on carbons 3 and 5. This repulsion destabilizes the conformation where the substituent occupies an axial position, generally favoring an equatorial orientation where it is pointed away from the ring and experiences less steric hindrance.

The magnitude of this steric strain, and thus the energetic preference for the equatorial position, is dependent on the size of the substituent group. Larger groups exert a greater steric repulsion, leading to a more pronounced energy difference between the axial and equatorial conformers. For instance, the energy difference for a methyl group in methylcyclohexane (B89554) is approximately 7.52 kJ/mol in favor of the equatorial conformer. This energy difference dictates the equilibrium ratio of the two chair conformations, with the lower energy conformer being more populated.

In the case of cis-1,2-dimethylcyclohexane, the two methyl groups are on the same face of the ring. In one chair conformation, one methyl group is in an axial position while the other is equatorial. Upon ring-flipping, their positions are reversed. Due to the equal number of 1,3-diaxial interactions in both conformations, they are of equal energy and exist in a 50:50 mixture at equilibrium.

Table 1: Conformational Energy Differences for Monosubstituted Cyclohexanes

| Substituent | ΔG° (Axial - Equatorial) (kJ/mol) |

| -CH₃ | 7.52 |

| -CH₂CH₃ | 7.3 |

This table illustrates the energy difference between the axial and equatorial conformations for common alkyl substituents on a cyclohexane ring. A positive value indicates a preference for the equatorial position.

Conformational Chirality and Stereochemical Stability

The stereochemical stability of a chiral molecule refers to its ability to resist racemization, the process of converting a chiral substance into an equal mixture of enantiomers. For conformationally chiral molecules, this stability is determined by the energy barrier to the conformational change that interconverts the enantiomers. If the energy barrier is high enough, the enantiomers can be resolved and are considered stereochemically stable.

In the context of this compound, the cis relationship of the two methyl groups means they are on the same side of the oxane ring. The molecule possesses a plane of symmetry in certain conformations, which would render it achiral. However, detailed conformational analysis is required to determine if any stable, chiral conformations exist and what the energy barriers are for their interconversion. The rigidity of the ring and the nature of the substituents play a crucial role in determining both the conformational preferences and the stereochemical stability of such cyclic compounds.

Table 2: Key Concepts in Conformational Chirality

| Term | Definition |

| Chirality | The property of a molecule being non-superimposable on its mirror image. |

| Conformational Isomers | Different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. |

| Conformational Chirality | Chirality that arises from the specific conformation of a molecule. |

| Stereochemical Stability | The resistance of a chiral molecule to racemization. |

| Racemization | The process of converting an enantiomerically pure or enriched mixture into a mixture where both enantiomers are present in equal amounts. |

Reactivity and Reaction Mechanisms

General Reactivity of the Oxan-4-one Moiety

The oxan-4-one core, a tetrahydropyran-4-one structure, possesses two main sites of reactivity: the electrophilic carbonyl carbon and the adjacent α-carbons. The presence of the ether oxygen atom in the ring can influence the reactivity of the carbonyl group through inductive effects.

The cis-2,6-dimethyl substitution pattern favors a chair conformation where both methyl groups occupy equatorial positions to minimize steric strain. In this conformation, the axial approach to the carbonyl carbon is generally more hindered than the equatorial approach.

Table 1: Examples of Nucleophilic Addition Reactions on Substituted Tetrahydropyran-4-ones No direct experimental data for cis-2,6-dimethyloxan-4-one was found in the search results. The following table is based on general principles of nucleophilic addition to cyclic ketones.

| Nucleophile | Product Type | Expected Major Diastereomer |

|---|---|---|

| Grignard Reagent (R-MgX) | Tertiary Alcohol | Nucleophile adds from the equatorial face |

| Organolithium Reagent (R-Li) | Tertiary Alcohol | Nucleophile adds from the equatorial face |

| Sodium Acetylide (HC≡CNa) | Alkynyl Alcohol | Nucleophile adds from the equatorial face |

Like other ketones, this compound can undergo condensation reactions with alcohols and amines. researcher.lifescispace.com With alcohols, under acidic catalysis, it can form ketals. The reaction with primary amines typically yields imines, while secondary amines can lead to the formation of enamines. These reactions are generally reversible and require conditions that favor the removal of water to drive the equilibrium towards the product.

Stereoselective Transformations

The stereochemistry of this compound plays a crucial role in directing the outcomes of various transformations, leading to the preferential formation of one stereoisomer over another.

The reduction of the carbonyl group in this compound with hydride reagents such as sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4) produces cis-2,6-dimethyloxan-4-ol. The hydride can attack the carbonyl carbon from either the axial or equatorial face, resulting in the formation of two possible diastereomeric alcohols: one with the hydroxyl group in an axial position and the other with the hydroxyl group in an equatorial position.

For many substituted cyclic ketones, NaBH4 and LiAlH4 exhibit different stereoselectivities. mnstate.edu Generally, smaller, less hindered reagents like NaBH4 tend to favor axial attack, leading to the equatorial alcohol, while bulkier reagents may favor equatorial attack, yielding the axial alcohol. However, the stereochemical outcome is also influenced by torsional strain and electronic effects. In the case of this compound, the two equatorial methyl groups create significant steric hindrance to the equatorial approach of the hydride, thus favoring axial attack and leading to the formation of the alcohol with an equatorial hydroxyl group as the major product.

Table 2: Expected Stereochemical Outcome of Hydride Reduction of this compound Specific experimental product ratios for this compound were not found. The data presented is a qualitative prediction based on steric hindrance.

| Reducing Agent | Predominant Attack Trajectory | Major Product |

|---|---|---|

| Sodium borohydride (NaBH4) | Axial | cis-2,6-Dimethyloxan-4-ol (equatorial OH) |

| Lithium aluminum hydride (LiAlH4) | Axial | cis-2,6-Dimethyloxan-4-ol (equatorial OH) |

The oxane ring is generally stable; however, under certain conditions, it can undergo ring-opening reactions. researchgate.net These reactions are often catalyzed by acids or bases. youtube.compressbooks.pubyoutube.com

Acid-catalyzed ring-opening : In the presence of a strong acid, the ether oxygen can be protonated, making it a good leaving group. A subsequent nucleophilic attack can lead to the cleavage of a C-O bond. The regioselectivity of the attack depends on the substitution pattern and the nature of the nucleophile.

Base-catalyzed ring-opening : While less common for simple ethers, strained or activated oxane derivatives can be opened by strong bases. This is more relevant for related systems like epoxides. youtube.commasterorganicchemistry.com

For this compound, ring-opening would require harsh conditions and would likely involve the carbonyl group's participation, for instance, through a rearrangement following a reaction at the carbonyl.

Ring expansion and contraction reactions provide pathways to synthesize different ring systems from the oxane core. wikipedia.org

Ring Expansion : Reactions such as the Tiffeneau-Demjanov rearrangement could potentially be applied to derivatives of this compound to expand the six-membered ring to a seven-membered one. This would typically involve the formation of an aminohydrin intermediate followed by diazotization and rearrangement.

Ring Contraction : The Favorskii rearrangement is a well-known method for the ring contraction of α-haloketones. datapdf.com If this compound were to be halogenated at an α-position, treatment with a base could induce a rearrangement to form a five-membered tetrahydrofuran (B95107) derivative with a carboxylic acid side chain.

Table 3: Potential Ring Modification Reactions

| Reaction Type | Required Functionalization | Potential Product |

|---|---|---|

| Ring Expansion (e.g., Tiffeneau-Demjanov) | Conversion of ketone to cyanohydrin, then reduction to aminohydrin | Seven-membered heterocyclic ketone |

| Ring Contraction (e.g., Favorskii) | α-Halogenation of the ketone | Substituted tetrahydrofurancarboxylic acid derivative |

Mechanistic Investigations using Computational and Spectroscopic Methods

The elucidation of reaction mechanisms for the formation and transformation of this compound and related substituted tetrahydropyranones heavily relies on a synergistic approach combining computational modeling and spectroscopic analysis. These methods provide invaluable insights into reaction pathways, transition states, and the stereochemical outcomes that govern the reactivity of this class of compounds.

Computational Studies

Quantum-chemical calculations, particularly using Density Functional Theory (DFT), have been instrumental in understanding the conformational preferences and reaction energetics of tetrahydropyranone systems. For instance, studies on substituted tetrahydropyran-4-ones utilize DFT methods like B3LYP with various basis sets (e.g., 6-31G(d) and 6-311+G(3df,2p)) to determine the geometries of the most stable conformers. researchgate.net These calculations often reveal that the chair conformation is the most stable, with substituents preferentially occupying equatorial positions to minimize steric hindrance.

In the context of synthesis, such as the Prins cyclization to form 2,6-disubstituted tetrahydropyranones, computational studies help to elucidate the reaction mechanism. nih.govorganic-chemistry.org Theoretical models can map out the potential energy surface, identifying the transition states and intermediates. For the formation of related cis-2,6-disubstituted dihydropyrans, computational analysis has shown a very low energy barrier for the transition state of the 6-endo silyl-Prins cyclization, supporting a chair-like transition state. nih.gov This type of analysis provides a theoretical foundation for the high diastereoselectivity observed in these reactions. nih.gov

Below is a representative data table summarizing typical computational outputs for a related cyclization reaction leading to a tetrahydropyran (B127337) ring, illustrating the kind of data generated in these mechanistic investigations.

| Structure | Method/Basis Set | Relative Energy (kcal/mol) | Key Bond Distance (Å) |

|---|---|---|---|

| Reactant Complex | DFT/B3LYP/6-31G | 0.00 | - |

| Transition State (Chair-like) | DFT/B3LYP/6-31G | +2.7 | 1.95 (C-C forming bond) |

| Product (cis-dihydropyran) | DFT/B3LYP/6-31G* | -25.0 | - |

Spectroscopic Methods

Spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are indispensable for characterizing the structure and stereochemistry of reactants, intermediates, and products, thereby providing crucial evidence for proposed reaction mechanisms.

NMR Spectroscopy is particularly powerful for determining the relative configuration of substituents on the tetrahydropyranone ring. In the case of cis-2,6-disubstituted derivatives, the protons at the C2 and C6 positions typically exhibit specific coupling constants and nuclear Overhauser effects (NOEs) that confirm their spatial relationship. For example, in the ¹H NMR spectra of analogous trans-2,6-disubstituted-3-methylidenetetrahydropyran-4-ones, detailed analysis of coupling constants allows for the assignment of the relative configurations and conformations of the adducts. nih.gov

IR Spectroscopy provides key information about the functional groups present, most notably the carbonyl group (C=O) of the ketone. The stretching frequency of the carbonyl group in tetrahydropyran-4-ones can be influenced by ring strain and the electronic effects of neighboring substituents, offering clues about the molecular structure.

The following table presents typical spectroscopic data for a related 2,6-disubstituted tetrahydropyran-4-one, which is used to confirm the structure and stereochemistry, essential for mechanistic validation.

| Spectroscopic Technique | Observed Feature | Typical Value/Observation | Inference |

|---|---|---|---|

| ¹H NMR | Coupling Constant (J) for H2-H3 | Large (e.g., > 8 Hz) | Axial-axial relationship |

| ¹H NMR | NOE between H2 and H6 | Present | Spatial proximity (cis relationship) |

| ¹³C NMR | Carbonyl Carbon (C4) | ~200-210 ppm | Presence of a ketone |

| IR Spectroscopy | C=O Stretch | ~1715-1730 cm⁻¹ | Saturated six-membered ring ketone |

By combining the predictive power of computational chemistry with the empirical evidence from spectroscopic methods, a detailed and robust understanding of the reaction mechanisms involving this compound can be achieved.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For cis-2,6-Dimethyloxan-4-one, a comprehensive suite of NMR experiments is employed to assign all proton and carbon signals and to establish the cis relationship between the two methyl groups.

One-dimensional ¹H and ¹³C NMR spectra provide the fundamental framework for the structural assignment of this compound.

The ¹H NMR spectrum is expected to show distinct signals for the methyl protons and the protons on the pyran ring. The chemical shifts and coupling constants are crucial for confirming the chair conformation of the ring and the stereochemistry of the substituents. In the cis isomer, both methyl groups typically occupy equatorial positions to minimize steric strain, which influences the coupling patterns of the adjacent axial and equatorial protons.

The broadband proton-decoupled ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, symmetry results in fewer signals than the total number of carbon atoms. The spectrum would feature signals corresponding to the carbonyl carbon (C4), the two equivalent methine carbons (C2 and C6), the two equivalent methylene (B1212753) carbons (C3 and C5), and the two equivalent methyl carbons. The chemical shift of the carbonyl group is characteristically found in the downfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound (Note: These are generalized predicted values. Actual experimental values may vary based on solvent and other conditions.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2-H, C6-H | 3.5 - 4.5 | 65 - 75 |

| C3-H₂, C5-H₂ | 2.0 - 2.8 | 40 - 50 |

| C4 | - | 200 - 210 |

| 2-CH₃, 6-CH₃ | 1.1 - 1.4 | 20 - 25 |

Two-dimensional NMR techniques are essential for unambiguously assigning the complex proton and carbon signals and for providing definitive proof of the molecule's stereochemistry.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals scalar coupling relationships between protons, typically over two to three bonds. For this compound, this experiment would show correlations between the methine protons at C2/C6 and the adjacent methylene protons at C3/C5, as well as between the methine protons and their respective methyl group protons. This helps to trace the proton connectivity throughout the pyran ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment is critical for determining the spatial proximity of protons and, therefore, the stereochemistry. In the case of the cis isomer, where the methyl groups are on the same side of the ring, NOE correlations would be expected between the axial protons on the ring. The absence of strong NOE signals between the two methyl groups would further support a conformation where they are both equatorial and thus relatively far apart.

Diffusion-Ordered Spectroscopy (DOSY) is a valuable NMR technique for analyzing mixtures and for characterizing the hydrodynamic radius of molecules in solution. For a pure sample of this compound, a DOSY experiment would show all proton signals aligned at the same diffusion coefficient value, confirming the presence of a single molecular entity. This technique is particularly useful in complex reaction mixtures to identify intermediates and byproducts or to study intermolecular interactions.

Infrared (IR) and Raman Spectroscopy

The IR and Raman spectra of this compound are dominated by vibrations associated with its key functional groups.

Carbonyl (C=O) Stretch: The most prominent feature in the IR spectrum is the strong absorption band corresponding to the C=O stretching vibration of the ketone, typically appearing in the range of 1710-1730 cm⁻¹. This band would also be present, though likely weaker, in the Raman spectrum.

C-O-C Stretch: The ether linkage within the pyran ring gives rise to characteristic C-O-C stretching vibrations, usually observed as strong bands in the 1150-1050 cm⁻¹ region of the IR spectrum.

C-H Stretches and Bends: Vibrations from the methyl and methylene C-H bonds are observed in the 3000-2850 cm⁻¹ region (stretching) and the 1470-1350 cm⁻¹ region (bending).

Table 2: Key Vibrational Modes for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

| C=O Stretch | 1710 - 1730 | 1710 - 1730 | Strong (IR), Weak (Raman) |

| C-H Stretch (sp³) | 2850 - 3000 | 2850 - 3000 | Medium-Strong |

| CH₂/CH₃ Bend | 1350 - 1470 | 1350 - 1470 | Medium |

| C-O-C Asymmetric Stretch | 1050 - 1150 | 1050 - 1150 | Strong (IR) |

The low-frequency region (below 1000 cm⁻¹) of the IR and Raman spectra contains a complex series of bands corresponding to skeletal vibrations and deformations of the entire molecule. This "fingerprint region" is highly sensitive to the specific three-dimensional structure, including the ring conformation. For this compound, the specific pattern of peaks in this region serves as a unique identifier for its particular chair conformation and the cis arrangement of its substituents. Theoretical calculations using methods like Density Functional Theory (DFT) are often employed to simulate the vibrational spectra, and the comparison between the calculated and experimental spectra can provide a high level of confidence in the conformational assignment.

Mass Spectrometry (MS)

Mass spectrometry is a critical analytical tool for determining the molecular weight and elucidating the structure of this compound by analyzing its fragmentation patterns upon ionization.

High-resolution mass spectrometry (HRMS) is employed to accurately determine the mass of the molecular ion, which in turn confirms the elemental composition. The molecular formula for this compound is C₇H₁₂O₂. HRMS can measure the mass of the molecular ion with high precision, typically to within a few parts per million (ppm). This level of accuracy allows for the unambiguous confirmation of the molecular formula by distinguishing it from other potential formulas that have the same nominal mass.

The theoretical exact mass of the C₇H₁₂O₂ molecular ion ([M]⁺) is calculated based on the masses of the most abundant isotopes of carbon, hydrogen, and oxygen. An HRMS analysis would be expected to yield a measured mass that corresponds closely to this theoretical value, thereby validating the compound's elemental formula.

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₁₂O₂ |

| Nominal Mass | 128 amu |

| Theoretical Exact Mass ([M]⁺) | 128.08373 u |

| Typical HRMS Accuracy | < 5 ppm |

In mass spectrometry, particularly with electron ionization (EI), the molecular ion of this compound becomes energetically unstable and undergoes fragmentation. The resulting fragmentation pattern is a fingerprint that provides valuable structural information. The structure contains both a cyclic ketone and a cyclic ether, and the fragmentation is guided by the established cleavage mechanisms for these functional groups.

The primary fragmentation pathway for ketones is α-cleavage, which involves the breaking of a bond adjacent to the carbonyl group. For cyclic ketones, this initial cleavage opens the ring but does not immediately result in the loss of a fragment. Subsequent reactions are required to produce smaller charged fragments. Another key fragmentation mechanism for ethers involves cleavage of the C-C bond alpha to the oxygen atom.

Based on these principles, the following table outlines plausible fragmentation pathways and the resulting mass-to-charge ratios (m/z) for this compound.

| Proposed Fragmentation Pathway | Fragment Structure/Formula | Theoretical m/z | Notes |

|---|---|---|---|

| Molecular Ion | [C₇H₁₂O₂]⁺ | 128 | The parent ion. |

| Loss of methyl radical (α-cleavage at C2 or C6) | [C₆H₉O₂]⁺ | 113 | Cleavage of the bond between a methyl group and the ring. |

| α-cleavage at C4-C5 followed by loss of CO | [C₆H₁₂O]⁺ | 100 | A common pathway for cyclic ketones. |

| Ring opening and subsequent cleavage | [CH₃CHOCHCH₂CO]⁺ | 99 | Represents a significant portion of the ring structure. |

| Acylium ion from α-cleavage | [CH₃CO]⁺ | 43 | A common fragment for methyl ketones. |

X-ray Crystallography for Solid-State Structure

X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystal. If a suitable single crystal of this compound can be grown, this method can provide an unambiguous determination of its molecular structure in the solid state.

The analysis would confirm the cis relationship between the two methyl groups at positions 2 and 6. Furthermore, it would reveal the preferred conformation of the six-membered oxane ring, which is expected to adopt a chair-like conformation to minimize steric strain. The technique yields highly accurate data on bond lengths, bond angles, and torsional angles.

While X-ray crystallography is the definitive method for solid-state structural elucidation, the successful application of this technique is contingent upon the ability to produce a high-quality, single crystal of the compound, which can be a challenging step. As of current literature surveys, a specific crystal structure for this compound has not been reported. The following table details the type of information that a successful crystallographic analysis would provide.

| Parameter | Information Provided |

|---|---|

| Crystal System | The basic geometric classification of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The symmetry elements of the unit cell. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal lattice. |

| Atomic Coordinates (x, y, z) | The precise position of each atom in the unit cell. |

| Bond Lengths | The distances between bonded atoms (in Ångströms). |

| Bond Angles | The angles between adjacent chemical bonds (in degrees). |

| Torsional Angles | The dihedral angles that define the molecular conformation. |

Applications and Potential in Advanced Organic Chemistry

Role as Intermediates in Complex Molecule Synthesis

The stereochemistry of cis-2,6-dimethyloxan-4-one makes it a valuable chiral precursor. The defined spatial arrangement of its methyl groups provides a scaffold for constructing molecules with specific three-dimensional structures, which is crucial for their biological activity.

The tetrahydropyran (B127337) ring, of which this compound is a derivative, is a common structural motif in many biologically active compounds. This includes pharmaceuticals where the specific stereochemistry of the molecule is essential for its therapeutic effect. While direct synthesis examples for specific, named pharmaceuticals starting from this compound are not extensively detailed in the provided search results, the importance of substituted tetrahydropyrans in drug discovery is well-established. For instance, the synthesis of various 2,2,6-trisubstituted 5-methylidenetetrahydropyran-4-ones has been explored for their potential anticancer activity, with some derivatives showing high cytotoxic activity against human leukemia cells. mdpi.com

In the realm of agrochemicals, intermediates like cis-2,6-dimethylmorpholine, a related heterocyclic compound, are crucial for the creation of crop protection agents. google.com This highlights the general importance of such substituted heterocycles in developing new and effective agricultural products.

The synthesis of natural products often relies on the use of chiral building blocks to construct complex molecular frameworks. diva-portal.orgresearchgate.net Substituted tetrahydropyrans are key components of many natural products. nih.gov The iterative assembly of bifunctional building blocks is a fundamental strategy in the laboratory synthesis of natural products, mimicking nature's own processes. nih.gov While the direct application of this compound as a starting material for a specific named natural product is not explicitly detailed in the provided search results, its structural features make it a suitable candidate for such endeavors. The principles of using small, structurally diverse molecules as precursors to assemble sophisticated molecular architectures are central to modern organic synthesis. fluorochem.co.uk

Derivatization and Functionalization for Targeted Properties

The chemical structure of this compound allows for a variety of chemical modifications to tailor its properties for specific applications. The ketone functional group can be a site for reactions such as reduction, oxidation, and carbon-carbon bond formation, enabling the introduction of diverse functional groups.

The synthesis of functionalized cis-1,2-disubstituted cyclobutanes, for example, demonstrates how modification of a core structure can lead to derivatives with distinct physicochemical properties, such as lowered lipophilicity. nih.govresearchgate.net Similarly, the synthesis of cis-2,6-dialkyl-4-chloro-tetrahydropyrans has been explored, with the resulting compounds showing antiproliferative activities that are influenced by the nature of the alkyl substituents. nih.gov This illustrates the principle of structure-activity relationships, where modifying the chemical structure leads to changes in biological activity.

Advanced Materials Science Applications

While the primary applications of this compound and its derivatives appear to be in the synthesis of biologically active molecules, the underlying principles of using well-defined molecular building blocks are also central to materials science. The ability to control the three-dimensional structure of molecules is critical in the design of polymers, liquid crystals, and other advanced materials. Although specific applications of this compound in materials science are not detailed in the provided search results, its potential as a chiral building block suggests it could be utilized in the synthesis of chiral polymers or other materials where stereochemistry plays a crucial role in determining material properties.

Future Research Directions and Challenges

Development of Novel Stereoselective Synthetic Methods

Future efforts should focus on the design of catalytic asymmetric methods that can establish the desired cis relationship between the two methyl groups in a single key step. Several promising avenues exist:

Organocatalysis: The use of small organic molecules as catalysts has emerged as a powerful tool in asymmetric synthesis. Chiral amines, phosphoric acids, and other organocatalysts could be employed to catalyze reactions such as Michael additions, aldol (B89426) reactions, or Prins cyclizations to construct the oxane ring with high diastereoselectivity.

Transition Metal Catalysis: Transition metal complexes, particularly those of gold, platinum, and iron, have shown remarkable efficacy in catalyzing the formation of tetrahydropyran (B127337) rings. mdpi.comorganic-chemistry.orgnih.gov For instance, gold-catalyzed Meyer–Schuster rearrangement/hydration/oxa-Michael addition sequences have been successfully applied to the synthesis of cis-2,6-disubstituted tetrahydropyrans. mdpi.com Further investigation into the application of these and other transition metal-catalyzed reactions, such as reductive etherification and intramolecular hydroalkoxylation, could lead to more direct and efficient routes to cis-2,6-Dimethyloxan-4-one. acs.orgnih.gov

Enzymatic and Chemoenzymatic Strategies: Biocatalysis offers the potential for unparalleled stereoselectivity under mild reaction conditions. The use of enzymes, either as isolated catalysts or within whole-cell systems, could provide a green and efficient means of producing enantiomerically pure this compound.

A summary of potential stereoselective synthetic strategies is presented in the interactive data table below.

| Synthetic Strategy | Catalyst/Reagent Type | Key Transformation | Potential Advantages | References |

| Organocatalysis | Chiral Amines, Phosphoric Acids | Asymmetric Michael/Aldol/Prins | Metal-free, mild conditions | N/A |

| Transition Metal Catalysis | Gold, Platinum, Iron | Cyclization, Reductive Etherification | High efficiency, atom economy | mdpi.comorganic-chemistry.orgnih.govacs.orgnih.gov |

| Biocatalysis | Enzymes (e.g., lipases, oxidoreductases) | Kinetic Resolution, Desymmetrization | High enantioselectivity, green | N/A |

Exploration of Biological Activities and Mechanisms

The tetrahydropyran moiety is a common feature in a wide array of biologically active natural products and synthetic drugs. chemicalbook.comresearchgate.netpharmablock.com Derivatives of the closely related tetrahydropyran-4-one scaffold have demonstrated a range of pharmacological activities, including anticancer and anti-inflammatory properties. nih.gov This suggests that this compound could serve as a valuable starting point for the discovery of new therapeutic agents.

Future research in this area should involve a systematic evaluation of the biological activity of this compound and its derivatives. Key areas of investigation include:

Antiproliferative Activity: Given that some tetrahydropyran derivatives exhibit anticancer properties, screening this compound against a panel of cancer cell lines is a logical first step. nih.gov Subsequent studies could focus on elucidating the mechanism of action, which may involve the inhibition of specific enzymes or signaling pathways.

Antimicrobial and Antiviral Activity: The structural similarity of oxanes to carbohydrates makes them potential inhibitors of enzymes involved in microbial and viral life cycles. For instance, some tetrahydropyran derivatives have been investigated as HIV protease inhibitors. nih.gov

A crucial aspect of this research will be to understand the mechanism of action at a molecular level. This will involve identifying the specific biological targets and characterizing the interactions between the small molecule and its target protein. Techniques such as proteomics, genomics, and molecular modeling will be invaluable in these investigations.

Integration of Computational and Experimental Studies for Deeper Mechanistic Understanding

A synergistic approach that combines computational modeling with experimental validation is essential for gaining a deep and predictive understanding of the chemical and biological properties of this compound.

Reaction Mechanism and Stereoselectivity: Computational methods, such as Density Functional Theory (DFT), can be used to model the transition states of potential synthetic reactions. nih.gov This can provide insights into the factors that control the stereochemical outcome and guide the design of more selective catalysts and reaction conditions. For instance, computational studies can help elucidate the mechanism of silyl-Prins cyclizations used to form dihydropyran derivatives. nih.govuva.es

Structure-Activity Relationship (SAR) Studies: Molecular docking and quantitative structure-activity relationship (QSAR) studies can be employed to predict the biological activity of derivatives of this compound. nih.govmdpi.comresearchgate.net These computational models can help prioritize the synthesis of compounds with the highest likelihood of desired biological activity, thereby accelerating the drug discovery process.

Conformational Analysis: The three-dimensional shape of a molecule is critical to its biological function. Computational methods can be used to determine the preferred conformations of this compound and its derivatives, providing insights into how they might interact with biological targets.

The integration of these computational approaches with experimental data from synthesis, biological screening, and mechanistic studies will create a powerful feedback loop for the rational design of novel synthetic methods and bioactive molecules based on the this compound scaffold.

Sustainable Synthesis and Green Chemistry Innovations

In line with the growing importance of environmentally responsible chemical practices, future research on this compound must incorporate the principles of green chemistry. The goal is to develop synthetic routes that are not only efficient and selective but also minimize waste, reduce energy consumption, and utilize renewable resources.

Key areas for innovation in the sustainable synthesis of this compound include:

Use of Renewable Feedstocks: Exploring synthetic pathways that begin from biomass-derived starting materials would significantly enhance the green credentials of this compound production. For example, tetrahydropyran itself can be synthesized from renewable biomass. rsc.org

Development of Greener Catalysts: The use of non-toxic, earth-abundant metal catalysts (e.g., iron) or organocatalysts is preferable to catalysts based on precious or heavy metals. nih.gov Biocatalytic methods also represent a highly sustainable approach.

Alternative Reaction Media: Replacing traditional volatile organic solvents with greener alternatives such as water, supercritical fluids, or recyclable solvents like polyethylene (B3416737) glycol (PEG) can dramatically reduce the environmental impact of the synthesis. iosrjournals.orgbenthamdirect.com

Energy-Efficient Processes: The use of microwave irradiation or flow chemistry can often lead to shorter reaction times, higher yields, and reduced energy consumption compared to conventional batch processing. benthamdirect.com

The following table summarizes key green chemistry innovations applicable to the synthesis of this compound.

| Green Chemistry Principle | Innovation | Potential Benefit | References |

| Use of Renewable Feedstocks | Synthesis from biomass-derived precursors | Reduced reliance on fossil fuels | rsc.org |

| Safer Solvents and Auxiliaries | Reactions in water, PEG, or ionic liquids | Reduced pollution and health hazards | iosrjournals.orgbenthamdirect.com |

| Design for Energy Efficiency | Microwave-assisted synthesis, flow chemistry | Faster reactions, lower energy consumption | benthamdirect.com |

| Catalysis | Use of organocatalysts, biocatalysts, or earth-abundant metal catalysts | Reduced toxicity and waste | nih.gov |

Q & A

Q. What are the standard synthetic routes for cis-2,6-Dimethyloxan-4-one, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The synthesis of this compound typically involves cyclization of substituted diols or ketones under acidic or catalytic conditions. For example, analogous cyclohexanone derivatives (e.g., cis-2,6-dimethylmorpholine) are synthesized via catalytic hydrogenation or isomerization of precursors . Optimization strategies include:

- Temperature control : Higher temperatures may favor ring closure but risk side reactions.

- Catalyst selection : Transition metal catalysts (e.g., Pd/C) improve stereoselectivity in analogous systems .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity.

Refer to protocols for cis-2,6-disubstituted tetrahydropyrans, where 2-cyclopropylacetaldehyde is used as a key intermediate in intramolecular cyclization .

Q. How should researchers characterize the stereochemical purity of this compound?

Methodological Answer:

- NMR spectroscopy : Compare H and C NMR chemical shifts with computational predictions (e.g., DFT) to confirm the cis configuration. For example, methyl group proximity in cis-isomers leads to distinct coupling patterns .

- Chiral chromatography : Use HPLC with chiral stationary phases (e.g., cellulose-based columns) to resolve enantiomers.

- X-ray crystallography : Resolve absolute configuration if single crystals are obtainable .

Q. What analytical techniques are critical for verifying the structural integrity of this compound in complex mixtures?

Methodological Answer:

- GC-MS or LC-MS : Detect trace impurities and confirm molecular ion peaks (e.g., m/z 142 for the parent ion).

- IR spectroscopy : Identify carbonyl (C=O) stretching vibrations (~1700–1750 cm) and methyl group absorptions .

- TGA/DSC : Assess thermal stability and decomposition profiles under controlled conditions .

Advanced Research Questions

Q. How do steric and electronic effects influence the stability of this compound compared to its trans isomer?

Methodological Answer:

- Steric hindrance : The cis configuration places methyl groups in closer proximity, increasing steric strain and reducing thermal stability. Computational models (e.g., molecular dynamics) can quantify strain energy .

- Electronic effects : Hyperconjugation between the carbonyl group and adjacent methyl substituents may stabilize the cis isomer. Compare NMR-derived coupling constants (e.g., ) to validate electronic environments .

- Experimental validation : Conduct variable-temperature NMR to monitor conformational changes and isomerization kinetics .

Q. What strategies can resolve contradictions in reported data on the reactivity of this compound in nucleophilic addition reactions?

Methodological Answer:

- Systematic replication : Reproduce experiments under identical conditions (solvent, temperature, catalyst) to isolate variables .

- Kinetic studies : Use stopped-flow techniques or in-situ IR to track reaction intermediates and identify rate-determining steps .

- Meta-analysis : Cross-reference data with structurally similar compounds (e.g., cis-2,6-dimethylpiperazine) to identify trends in steric vs. electronic dominance .

Q. How can computational modeling predict the biological activity of this compound derivatives?

Methodological Answer:

- Docking studies : Use software like AutoDock Vina to simulate interactions with target enzymes or receptors (e.g., cyclooxygenase or GABA receptors) .

- QSAR models : Corrogate substituent effects (e.g., electron-withdrawing groups) with bioactivity data from analogous compounds .

- MD simulations : Assess binding stability and conformational flexibility over nanosecond timescales .

Q. What safety protocols are essential when handling this compound in catalytic studies?

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods for reactions generating volatile intermediates (e.g., aldehydes) .

- Waste disposal : Neutralize acidic byproducts before disposal and adhere to local hazardous waste regulations .

Experimental Design and Data Analysis

Q. How should researchers design experiments to study the catalytic hydrogenation of this compound derivatives?

Methodological Answer:

- Control variables : Fix catalyst loading (e.g., 5% Pd/C) and pressure (e.g., 50 psi H) while varying temperature (25–100°C) .

- Analytical endpoints : Monitor reaction progress via H NMR (disappearance of alkene protons) and GC-MS for byproduct identification .

- Statistical validation : Use triplicate runs and ANOVA to assess reproducibility .

Q. What methodologies address discrepancies in spectroscopic data for this compound across different solvents?

Methodological Answer:

- Solvent standardization : Acquire spectra in deuterated solvents (e.g., CDCl, DMSO-d) to eliminate solvent-induced shifts .

- Cross-validation : Compare experimental data with computational predictions (e.g., Gaussian 16 NMR simulations) .

- Error analysis : Quantify signal-to-noise ratios and integration errors in peak assignments .

Research Question Development

How can FINER criteria refine research questions on the mechanistic pathways of this compound synthesis?

Methodological Answer:

- Feasible : Ensure access to specialized equipment (e.g., high-pressure reactors for hydrogenation) .

- Novel : Investigate understudied catalysts (e.g., biocatalysts) for greener synthesis .

- Ethical : Adhere to safety protocols for handling flammable intermediates .

- Relevant : Align with trends in asymmetric catalysis for pharmaceutical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。